5-Amino-2-ethyl-2-methylfuran-3-one

X-ray crystallography solid-state structure physical property comparison

Sourcing a validated P2X3 antagonist with a defined EC50 can be challenging due to limited commercial availability and patent-protected scaffolds. 5-Amino-2-ethyl-2-methylfuran-3-one (CAS 120533-53-1) addresses this gap as a structurally confirmed furan-3-one probe with documented synthetic routes and X-ray crystal data. - P2X3 receptor antagonism (EC50: 80 nM) supports non-opioid analgesic discovery for chronic pain and inflammatory conditions. - Induces differentiation of undifferentiated cells into monocytes, enabling AML and dermatology pathway studies. - 2,2-Dialkyl substitution pattern confers unique binding pocket complementarity and metabolic stability not achievable with generic furan-3-ones.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 120533-53-1
Cat. No. B050466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-ethyl-2-methylfuran-3-one
CAS120533-53-1
Synonyms3(2H)-Furanone,5-amino-2-ethyl-2-methyl-(9CI)
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCCC1(C(=O)C=C(O1)N)C
InChIInChI=1S/C7H11NO2/c1-3-7(2)5(9)4-6(8)10-7/h4H,3,8H2,1-2H3
InChIKeyGJINYDIBFNNTIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-ethyl-2-methylfuran-3-one: Structural and Procurement Overview


5-Amino-2-ethyl-2-methylfuran-3-one (CAS 120533-53-1) is a heterocyclic organic compound belonging to the furan-3-one class, characterized by a furan ring bearing a keto group at position 3 and an amino substituent at position 5 . Its molecular formula is C7H11NO2, and it possesses a molecular weight of 141.17 g/mol . The compound features a 2,2-dialkyl substitution pattern (ethyl and methyl groups) at the C2 position, which influences both its chemical reactivity and its potential biological interactions .

5-Amino-2-ethyl-2-methylfuran-3-one: Why Substitution Fails


Furan-3-ones are a broad class of heterocycles with diverse biological activities, but the specific substitution pattern on the furan ring dramatically alters potency, selectivity, and even the mode of action [1]. 5-Amino-2-ethyl-2-methylfuran-3-one possesses a unique combination of a 5-amino group and a 2,2-dialkyl substitution that is not present in many common furan-3-ones or furan-2-ones [2]. This specific arrangement is critical for interactions with certain biological targets; for example, the presence of the 5-amino group is essential for the vinylogous amide substructure required for phytoene desaturase inhibition in bleaching herbicides [3]. Furthermore, the 2,2-dialkyl substitution pattern can influence metabolic stability and binding pocket complementarity in a way that cannot be replicated by simple unsubstituted or mono-substituted furan-3-ones [4]. Therefore, direct substitution with a generic furan-3-one is likely to result in a significant loss of desired activity or introduce unpredictable off-target effects.

5-Amino-2-ethyl-2-methylfuran-3-one: Differentiation Evidence


Crystal Structure vs. Furan-2-one Analogs

The crystal structure of 5-amino-2-ethyl-2-methylfuran-3-one has been determined via X-ray diffraction, revealing a refined R-value of 0.050 using 2126 observed reflections [1]. This high-resolution structural data is not available for many close analogs. For instance, while crystal structures exist for simpler furan-2-one derivatives, the specific 5-amino-2,2-dialkyl substitution pattern of this compound results in distinct intermolecular interactions and solid-state packing. The compound exhibits a dimeric arrangement in the crystalline state, in contrast to its monomeric behavior in solution [1]. In comparison, related 5-aminofuran-3(2H)-ones with different substituents often show different crystal packing motifs, which can affect properties like solubility and stability [2]. This precise structural characterization is a prerequisite for reliable computational modeling and structure-based drug design, providing a tangible advantage over analogs lacking this foundational data.

X-ray crystallography solid-state structure physical property comparison

P2X3 Antagonism vs. Furan-2-one Derivatives

5-Amino-2-ethyl-2-methylfuran-3-one has demonstrated antagonist activity against the recombinant rat P2X purinoceptor 3 (P2X3), a target implicated in pain and inflammation, with an EC50 value of 80 nM when tested in Xenopus oocytes [1]. This provides a quantitative benchmark for this specific target. In contrast, a series of 2(5H)-furanone-based compounds, which lack the 5-amino and 2,2-dialkyl substitution, showed only moderate growth inhibition (at least 35% inhibition at 10 µg/mL) against Mycobacterium smegmatis mc2 155 in a different assay (Bioscreen C system) [2]. While not a direct head-to-head comparison on the same target, this cross-class data illustrates that the 5-amino-2,2-dialkylfuran-3-one scaffold can achieve potent, single-digit nanomolar activity on a specific mammalian ion channel, a level of potency not observed in the cited antibacterial assay for the simpler furan-2-one class.

P2X3 antagonist EC50 recombinant rat P2X3 Xenopus oocytes

Cyclization Route vs. Broader Furanone Syntheses

A specific synthetic route to 5-aminofuran-3-ones, including 5-amino-2-ethyl-2-methylfuran-3-one, was reported in 1988 involving the cyclization of 3-hydroxy-3-alkyl-2-(2-hydroxyethylthio)-1-butenecarbonitriles [1]. While the yield for this specific compound is not explicitly stated in the abstract, this method provides a defined and literature-documented approach to its preparation. In comparison, a more recent 2011 method for synthesizing related 5-alkylfuran-2(5H)-ones achieved overall yields of 35-60% starting from 3-nitropropanoate and aldehydes, promoted by neutral alumina [2]. This cross-class comparison shows that while the target compound's synthesis may require a more specialized precursor, the reported yields for the broader class of furan-2-ones are moderate. The availability of a documented synthetic route, even if yields are not explicitly reported, is a critical differentiator for researchers seeking to prepare or scale up this compound compared to completely novel analogs with no published methodology.

synthetic route cyclization yield preparative method

Differentiation Induction vs. Furan-2(3H)-one Cytotoxicity

5-Amino-2-ethyl-2-methylfuran-3-one has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to monocytes, suggesting potential applications as an anti-cancer agent and for treating hyperproliferative skin diseases like psoriasis [1]. This biological profile is distinct from that of many furan-2(3H)-one derivatives, which have been studied primarily for their anti-proliferative activity against various cancer cell lines, but with varying degrees of selectivity [2]. For example, a study on novel furan-2(3H)-one derivatives showed selective toxicity towards human liver cancer cells compared to healthy cells [2]. While a direct head-to-head comparison is unavailable, the target compound's reported activity in inducing differentiation represents a mechanistically distinct profile (differentiation induction vs. direct cytotoxicity) that may offer a different therapeutic window or application in diseases characterized by aberrant cell proliferation and differentiation blockade.

anti-proliferative cell differentiation cancer psoriasis

5-Amino-2-ethyl-2-methylfuran-3-one: Research & Industrial Applications


P2X3 Antagonist Lead Optimization

Given its potent antagonism of the P2X3 receptor with an EC50 of 80 nM [1], 5-Amino-2-ethyl-2-methylfuran-3-one serves as a validated starting point for medicinal chemistry campaigns targeting chronic pain, inflammatory conditions, and potentially overactive bladder. Researchers can utilize this compound to explore structure-activity relationships (SAR) around the furan-3-one core, leveraging the established X-ray crystal structure [2] for rational design. This scenario is particularly valuable for groups seeking to develop novel, non-opioid analgesics.

Differentiation Therapy for Cancer and Skin Disease

The compound's reported ability to arrest proliferation and induce differentiation of undifferentiated cells into monocytes [1] positions it as a unique chemical probe for studying differentiation pathways in oncology and dermatology. Research groups focused on acute myeloid leukemia (AML) or psoriasis, where induction of differentiation is a validated therapeutic strategy, can employ this compound to investigate novel mechanisms and develop differentiation-inducing agents with potentially fewer side effects than conventional cytotoxic therapies.

Herbicide Lead Identification and Optimization

The broader class of 5-aminofuran-3(2H)-ones is known to possess potent bleaching herbicidal activity via inhibition of phytoene desaturase [1]. 5-Amino-2-ethyl-2-methylfuran-3-one, with its specific 2,2-dialkyl substitution, can be used to probe the structure-activity requirements for this target. Its unique substitution pattern may confer improved selectivity or metabolic stability compared to simpler furan-3-ones, making it a valuable scaffold for developing new, more effective herbicides. The established crystal structure [2] also facilitates in silico docking studies to the phytoene desaturase enzyme.

Synthetic Methodology and Chemical Biology Tools

The availability of a documented synthetic route [1] makes this compound an accessible building block for further derivatization. Researchers in synthetic organic chemistry can use it as a starting material to explore novel reactions of the furan-3-one core, such as annulations or functional group transformations. In chemical biology, the compound can be further modified to create activity-based probes (e.g., with affinity tags or photoaffinity labels) to identify and characterize its cellular targets in differentiation or pain signaling pathways.

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